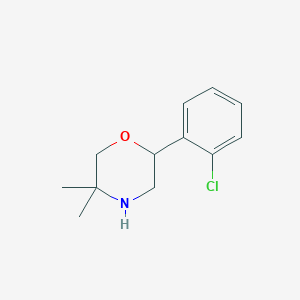

2-(2-Chlorophenyl)-5,5-dimethylmorpholine

Description

Significance of Morpholine (B109124) Heterocycles in Synthetic and Mechanistic Chemistry

Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal and materials chemistry. lifechemicals.com Its unique structural and electronic properties, including its typical chair conformation and the electron-withdrawing nature of the oxygen atom, impart favorable physicochemical characteristics to molecules containing this moiety. nih.gov The presence of the morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for the precise spatial orientation of other functional groups. nih.gov

In synthetic chemistry, morpholines are versatile building blocks. Their synthesis can be achieved through various routes, including the cyclization of amino alcohols and the reaction of epoxides with amines. researchgate.net Furthermore, the nitrogen atom of the morpholine ring can be readily functionalized, allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures. This synthetic tractability has made morpholine derivatives attractive targets in the development of new catalysts, ligands for transition metals, and corrosion inhibitors.

From a mechanistic standpoint, the study of morpholine-containing compounds provides insights into reaction pathways and intermolecular interactions. The conformational rigidity of the morpholine ring can be exploited to study stereoelectronic effects and the influence of molecular geometry on reactivity.

Overview of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine within Contemporary Chemical Studies

While the broader class of substituted phenylmorpholines has been the subject of considerable investigation, specific and detailed research on this compound is not extensively documented in publicly available literature. However, its structural features—a 2-chlorophenyl group at the 2-position and gem-dimethyl substitution at the 5-position—suggest several areas of potential research interest.

The 2-chlorophenyl substituent introduces both steric bulk and electronic modifications to the morpholine ring. The chlorine atom, being an ortho-substituent, can influence the conformation of the phenyl ring relative to the morpholine ring, potentially leading to atropisomerism. Electronically, the chlorine atom is an electron-withdrawing group, which can affect the basicity of the morpholine nitrogen and the reactivity of the aromatic ring.

The 5,5-dimethyl substitution pattern is also significant. These methyl groups can lock the conformation of the morpholine ring and provide steric shielding to one face of the molecule. This could have implications for its binding to biological targets or its utility as a chiral auxiliary in asymmetric synthesis. The hydrochloride salt of this compound is known and has a defined molecular formula. chemicalbook.com

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₁₂H₁₇Cl₂NO |

| Molecular Weight | 262.17 g/mol |

| CAS Number | 1311315-91-9 |

Note: Data for the hydrochloride salt. chemicalbook.com

Scope and Research Objectives for the Investigation of this compound

Given the limited specific data on this compound, future research objectives would likely focus on several fundamental areas.

Synthetic Methodologies: A primary objective would be the development and optimization of a stereoselective synthesis for this compound. This would involve exploring various synthetic routes to control the relative and absolute stereochemistry of the substituents on the morpholine ring.

Structural and Spectroscopic Characterization: Detailed characterization using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry would be crucial to unequivocally determine its three-dimensional structure, conformational preferences, and spectroscopic signature.

Investigation of Chemical Properties: Research would aim to understand the reactivity of this molecule. This could include studying the pKa of the morpholine nitrogen, its potential as a ligand for metal catalysis, and its reactivity in various organic transformations.

Exploration of Potential Applications: Based on the known activities of other substituted phenylmorpholines, research could explore the potential of this compound in medicinal chemistry, for instance, as a scaffold for novel therapeutic agents. wikipedia.orgiiab.me Its potential as a chiral auxiliary or a building block in materials science could also be investigated.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5,5-dimethylmorpholine |

InChI |

InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3 |

InChI Key |

DFWMZTVATFWCIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CN1)C2=CC=CC=C2Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 2 Chlorophenyl 5,5 Dimethylmorpholine and Its Analogs

Established Synthetic Routes to the Morpholine (B109124) Core Structure

The construction of the morpholine ring is typically achieved through cyclization reactions that form either the C-O or C-N bond in the final step. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the morpholine core.

Ring-Closing Strategies and Cyclization Reactions

Intramolecular cyclization is the most common approach to forming the morpholine ring. This can be achieved through several key bond-forming reactions:

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of an N-substituted 2-amino alcohol derivative. For the synthesis of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine, a plausible precursor would be a substituted N-(2-hydroxy-2-(2-chlorophenyl)ethyl)-2-methyl-2-aminopropan-1-ol. Deprotonation of the hydroxyl group followed by intramolecular nucleophilic substitution of a leaving group on the other chain would yield the morpholine ring. The reaction is typically promoted by a base.

Reductive Amination of Dicarbonyl Compounds: A less common but viable route involves the reductive amination of a 1,4-dicarbonyl precursor. For the target molecule, this would necessitate a precursor such as 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1,5-pentanedione, which upon reaction with ammonia or a primary amine under reducing conditions could form the morpholine ring.

Cyclization of Amino Alcohols with Dihalides: Another approach involves the reaction of a pre-formed amino alcohol with a dihaloethane derivative. For the target compound, 2-methyl-2-aminopropan-1-ol could be reacted with a 1-(2-chlorophenyl)-1,2-dihaloethane. This method, however, can be prone to side reactions and may require careful control of reaction conditions to favor the desired cyclization.

A notable strategy for the synthesis of related 2-aryl-5-methyl-morpholines involves the reaction of an appropriate amine with an epoxide in the presence of a suitable solvent, as described in patent literature for analogous compounds google.com. This approach highlights a practical method for constructing the morpholine core.

Precursor Design and Synthesis for Morpholine Ring Formation

The successful synthesis of this compound is highly dependent on the rational design and efficient synthesis of key precursors. A logical retrosynthetic analysis suggests that the molecule can be disconnected at the C-N and C-O bonds, leading to several potential starting materials.

A key precursor for an intramolecular cyclization approach would be a substituted amino alcohol. For instance, the synthesis could commence from 2-amino-2-methyl-1-propanol. This starting material could be N-alkylated with a suitable 2-carbon electrophile bearing the 2-chlorophenyl group, such as 2-(2-chlorophenyl)oxirane. The subsequent ring-opening of the epoxide by the amine would generate the necessary amino alcohol precursor for a final cyclization step.

Alternatively, the synthesis could start from a derivative of 2-chlorophenylglycine. Esterification followed by reduction would yield a chiral amino alcohol that could then be further elaborated and cyclized. The gem-dimethyl group could be introduced via the use of 2-aminoisobutyric acid or its derivatives as starting materials.

The following table outlines potential precursors and their corresponding cyclization strategies for the synthesis of the this compound core.

| Precursor | Cyclization Strategy | Key Reaction |

| N-(2-bromo-1-(2-chlorophenyl)ethyl)-2-amino-2-methyl-1-propanol | Intramolecular Williamson Ether Synthesis | Base-mediated intramolecular cyclization |

| 1-(2-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethanol | Dehydrative Cyclization | Acid-catalyzed cyclization |

| 2-(2-chlorophenyl)oxirane and 2-amino-2-methyl-1-propanol | Two-step, one-pot synthesis | Epoxide ring-opening followed by cyclization |

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C2 position necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched this compound.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral auxiliary could be attached to the nitrogen atom of a precursor to direct the stereoselective addition of a nucleophile or an electrophile. After the desired stereocenter is set, the auxiliary is removed. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultams.

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands, can be used to catalyze key reactions in an enantioselective manner. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol can set the stereocenter at C2 early in the synthesis. Asymmetric hydrogenation or transfer hydrogenation of an enamine or imine precursor could also be employed to establish the desired stereochemistry.

Diastereoselective and Enantioselective Approaches

Diastereoselective strategies can be employed when a chiral center is already present in the molecule. For example, if a chiral starting material such as an enantiomerically pure amino acid is used, its inherent chirality can influence the stereochemical outcome of subsequent reactions.

Enantioselective synthesis aims to create a single enantiomer from an achiral starting material. This is often achieved using chiral catalysts or reagents. For the synthesis of this compound, an enantioselective epoxidation of a suitable alkene precursor, followed by regioselective ring-opening with 2-amino-2-methyl-1-propanol, could be a viable strategy.

The following table summarizes potential stereoselective approaches:

| Approach | Method | Key Reagent/Catalyst |

| Chiral Auxiliary | Attachment to nitrogen to direct alkylation or addition reactions. | Evans' oxazolidinone, Oppolzer's camphorsultam |

| Catalytic Asymmetric Synthesis | Asymmetric reduction of a ketone precursor. | Chiral borane reagents, Noyori-type catalysts |

| Asymmetric hydrogenation of an enamine or imine. | Chiral Rhodium or Ruthenium phosphine (B1218219) complexes | |

| Diastereoselective Synthesis | Use of a chiral starting material to influence subsequent stereocenters. | Enantiomerically pure amino acids or amino alcohols |

| Enantioselective Synthesis | Asymmetric epoxidation of an alkene followed by ring-opening. | Sharpless asymmetric epoxidation reagents |

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a reaction can be highly sensitive to the reaction conditions. Factors such as temperature, solvent, the nature of the base or catalyst, and the concentration of reactants can all influence the diastereomeric or enantiomeric excess of the product.

For instance, in cyclization reactions, the choice of solvent can affect the transition state geometry, thereby influencing the stereoselectivity. Temperature can also play a crucial role; lower temperatures often lead to higher selectivity due to the greater difference in activation energies between the diastereomeric transition states. In catalytic asymmetric reactions, the ligand-to-metal ratio, the nature of the counter-ion, and the presence of additives can all have a profound impact on the enantioselectivity. Careful optimization of these parameters is essential to achieve the desired stereochemical purity of this compound. For example, studies on the synthesis of related substituted morpholines have shown that the diastereomeric ratio can be influenced by temperature, with higher temperatures potentially allowing for a retro-oxa-Michael reaction to favor the more thermodynamically stable isomer google.com.

Derivatization and Functionalization of this compound

The structural framework of this compound offers several sites for chemical modification, enabling the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. The primary points for derivatization include the secondary amine of the morpholine ring, the aromatic chlorophenyl moiety, and the carbon atoms of the morpholine ring itself. These modifications allow for the systematic tuning of physicochemical properties such as lipophilicity, polarity, and basicity, as well as the steric and electronic profiles of the molecule.

The secondary amine within the morpholine ring is a prime target for functionalization due to its nucleophilicity. N-alkylation and N-acylation are fundamental strategies to introduce a variety of substituents at this position.

N-Alkylation: The introduction of alkyl groups to the morpholine nitrogen can significantly impact the compound's biological activity. Standard N-alkylation methods, such as reaction with alkyl halides (e.g., methyl iodide) in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF), are applicable. Research on analogous compounds, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholines, demonstrates the utility of this approach. In one such study, N-alkylation with ethyl and propyl groups led to a notable increase in potency for dopamine (DA) and norepinephrine (NE) uptake inhibition, while simultaneously decreasing serotonin (5HT) uptake inhibition potency.

Table 1: Effects of N-Alkylation on Monoamine Uptake Inhibition for a 2-(Chlorophenyl)-morpholine Analog

| Compound | N-Substituent | Effect on DA/NE Uptake Inhibition | Effect on 5HT Uptake Inhibition |

|---|---|---|---|

| Analog A | -H (Parent Compound) | Baseline | Baseline |

| Analog B | -CH₃ | Little to no effect | Not specified |

| Analog C | -CH₂CH₃ | 4- to 7.8-fold increase in potency | 4- to 7-fold decrease in potency |

| Analog D | -CH₂CH₂CH₃ | 4- to 7.8-fold increase in potency | 4- to 7-fold decrease in potency |

The 2-chlorophenyl group can be modified to explore the electronic and steric requirements for biological activity. The existing chloro-substituent can be replaced, or additional groups can be introduced onto the aromatic ring.

Strategies for modifying the phenyl ring often involve leveraging modern cross-coupling reactions or traditional electrophilic aromatic substitution, although the latter may be influenced by the directing effects of the existing chloro group and the morpholine substituent. A more direct approach involves the synthesis of analogs with different substitutions from the outset. For instance, in studies of related 2-phenyl-3,5,5-trimethylmorpholines, analogs were prepared where the chloro group was replaced by fluoro or bromo groups. acs.org This modification had a discernible impact on the compound's antagonist potency at nicotinic acetylcholine receptors (nAChR). acs.org Such substitutions allow for fine-tuning of the electronic nature of the aryl ring, which can be critical for receptor-ligand interactions. researchgate.net

Table 2: Phenyl Moiety Substitution and its Effect on α3β4*-nAChR Antagonist Potency for an Analog

| Aryl Halogen Substitution | Effect on α3β4*-nAChR Antagonist Potency |

|---|---|

| -Cl (Parent Analog) | Baseline |

| -F | Slightly decreased potency |

| -Br | ~2-fold increase in potency |

Functionalization of the morpholine ring's carbon skeleton is synthetically more challenging than N-functionalization but offers a pathway to novel analogs with altered conformations and substituent patterns.

Direct C-H functionalization adjacent to the ring nitrogen (the C-3 position) is a potential route for derivatization. Research on related morpholin-2-ones has shown that the C-3 position can be functionalized through copper-catalyzed oxidative coupling reactions, suggesting its susceptibility to radical-mediated processes. mdpi.com This indicates that similar strategies might be applied to introduce substituents at the C-3 position of the this compound core. Another approach involves the formation of a double bond; studies on 2-hydroxy-2-aryl-morpholine derivatives have shown they can undergo dehydration to form styrene-type products, which would introduce unsaturation into the morpholine ring. nih.gov More drastic modifications can lead to ring-opening. For example, the reaction of cyclic amines with difluorocarbene can lead to selective C-N bond cleavage and ring-opening, providing multifaceted acyclic structures that can be further diversified. nih.gov However, for creating subtle modifications, introducing substituents at the carbon positions is often best accomplished during the initial synthesis of the morpholine ring system itself. nih.govnih.govorganic-chemistry.org

Table 3: Potential Strategies for Modification at Morpholine Ring Carbons

| Position | Potential Strategy | Type of Modification | Reference Approach |

|---|---|---|---|

| C-3 | Oxidative C-H Functionalization | Introduction of new C-N or C-C bonds | Copper-catalyzed coupling on morpholin-2-ones mdpi.com |

| C-2/C-3 | Dehydration/Elimination | Formation of C=C double bond | Elimination of water/alcohol from 2-hydroxy/alkoxy analogs nih.gov |

| Ring | Deconstructive Functionalization | Ring-opening to acyclic structures | Reaction with difluorocarbene nih.gov |

| Various | De Novo Ring Synthesis | Incorporation of substituents during synthesis | Pd-catalyzed carboamination reactions nih.govnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Chlorophenyl 5,5 Dimethylmorpholine

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the unambiguous determination of the molecule's absolute configuration, bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction Analysis

A single crystal of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to solve the crystal structure. This analysis would yield precise data, typically presented in a crystallographic information file (CIF). Key findings would be summarized in a data table.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is a template; the values are for illustrative purposes only and are not based on experimental data.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆ClNO |

| Formula Weight | 225.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Volume (ų) | Value would be here |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value would be here |

Analysis of Intermolecular Interactions and Crystal Packing

This section would analyze how individual molecules of this compound arrange themselves in the crystal lattice. It would involve identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., involving the morpholine (B109124) nitrogen or oxygen), halogen bonds (involving the chlorine atom), and van der Waals forces. These interactions govern the stability and physical properties of the crystalline solid. Diagrams would typically be used to illustrate the packing arrangement, showing how molecules form specific motifs or layers.

Polymorphism and Solid-State Structural Variants

Polymorphism describes the ability of a compound to exist in more than one crystal structure. This section would discuss whether any studies have identified different polymorphs of this compound. If different solid-state forms were discovered, their crystallographic data would be compared, and the thermodynamic and kinetic relationships between them would be explored. The existence of polymorphs is critical in fields like pharmaceuticals and materials science, as different forms can have different properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. A suite of one- and two-dimensional experiments would be used to assign every proton and carbon atom in the molecule, confirming its constitution and configuration.

One- and Two-Dimensional NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A complete NMR analysis would involve several experiments:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to trace out proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals which protons are close to each other in space, providing key information about the molecule's conformation and stereochemistry.

The data from these experiments would be compiled to create a complete and unambiguous assignment of all NMR signals.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is a template; assignments and chemical shifts (δ) are for illustrative purposes and are not based on experimental data.)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz, Integration) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| C2 | Value | Value (d, J=x.x, 1H) | C3, C6, C1' |

| C3 | Value | Value (m, 2H) | C2, C5 |

| C5 | Value | - | - |

| C6 | Value | Value (m, 2H) | C2, C5 |

| C(CH₃)₂ | Value | Value (s, 6H) | C5, C6 |

| C1' | Value | - | - |

| C2' | Value | - | - |

| C3' | Value | Value (m, 1H) | C1', C5' |

| C4' | Value | Value (m, 1H) | C2', C6' |

| C5' | Value | Value (m, 1H) | C1', C3' |

Computational Validation of NMR Chemical Shifts

To further validate the experimental assignments, computational methods would be employed. Using techniques like Density Functional Theory (DFT), the geometry of this compound would be optimized in silico. Subsequently, the NMR chemical shifts for this optimized structure would be calculated. A strong correlation between the calculated and experimental chemical shifts would provide high confidence in the accuracy of the structural assignment. Any significant deviations could suggest interesting electronic or conformational effects not captured by the computational model.

Vibrational Spectroscopy for Bond Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. These methods are predicated on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a wealth of information regarding the functional groups present. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural motifs: the morpholine ring, the 2-chlorophenyl substituent, and the gem-dimethyl groups.

Key expected vibrational modes include:

N-H Stretching: The secondary amine within the morpholine ring would typically show a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the chlorophenyl ring are anticipated between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the morpholine ring and the methyl groups will appear in the 2850-3000 cm⁻¹ range.

C-O-C Stretching: The ether linkage in the morpholine ring is expected to produce a strong, characteristic C-O-C asymmetric stretching band, typically in the 1070-1150 cm⁻¹ region.

C-N Stretching: The C-N stretching of the secondary amine in the morpholine ring is expected in the 1250-1020 cm⁻¹ range.

Aromatic C=C Stretching: The phenyl ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond of the chlorophenyl group is expected to show a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring, wagging, and twisting of the methylene (B1212753) groups in the morpholine ring, as well as the symmetric and asymmetric bending of the methyl groups, will be present in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FTIR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine (Morpholine) |

| Aromatic C-H Stretch | 3000 - 3100 | 2-Chlorophenyl Ring |

| Aliphatic C-H Stretch (Asymmetric) | ~2960 | CH₃ (gem-dimethyl) & CH₂ (Morpholine) |

| Aliphatic C-H Stretch (Symmetric) | ~2870 | CH₃ (gem-dimethyl) & CH₂ (Morpholine) |

| Aromatic C=C Stretch | 1400 - 1600 | 2-Chlorophenyl Ring |

| C-N Stretch | 1020 - 1250 | Morpholine Ring |

| C-O-C Stretch (Asymmetric) | 1070 - 1150 | Morpholine Ring |

Expected prominent Raman signals would include:

Aromatic Ring Vibrations: The stretching and breathing modes of the 2-chlorophenyl ring are typically strong in Raman spectra.

C-C Skeletal Vibrations: The carbon framework of the morpholine ring and its substituents will produce characteristic signals.

Symmetric Stretching Modes: Symmetric vibrations, such as the symmetric stretching of the C-O-C and C-N bonds, often yield strong Raman bands.

C-Cl Stretching: The C-Cl bond should also be Raman active.

The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of the molecule, aiding in a more confident structural assignment. Conformational isomers of the morpholine ring (e.g., chair vs. boat) could potentially be distinguished by subtle shifts in the vibrational frequencies, particularly in the fingerprint region. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 2-Chlorophenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | CH₃ (gem-dimethyl) & CH₂ (Morpholine) |

| Aromatic Ring Breathing | ~1000 | 2-Chlorophenyl Ring |

| C-C Stretch (Ring) | 800 - 1200 | Morpholine & Phenyl Rings |

| C-O-C Symmetric Stretch | 800 - 950 | Morpholine Ring |

To achieve a more precise assignment of the observed vibrational bands, experimental FTIR and Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). scielo.org.mx By computationally modeling the structure and vibrational frequencies of this compound, a theoretical spectrum can be generated. The calculated frequencies are typically scaled by a factor to account for approximations in the theoretical model and to improve the agreement with experimental data. This correlative approach allows for a more definitive assignment of complex vibrational modes and can help in identifying the most stable conformation of the molecule. scielo.org.mx

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₆ClNO) would be compared to the experimentally measured mass. A close match would confirm the molecular formula and, by extension, the molecular weight.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₁₂H₁₆ClNO + H]⁺ | 226.0993 |

Note: The presence of chlorine results in a characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of our compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

For this compound, key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and can lead to the loss of the chlorophenyl group or the opening of the morpholine ring.

Loss of Substituents: Fragmentation may involve the loss of a methyl group from the gem-dimethyl moiety.

Ring Cleavage: The morpholine ring can undergo cleavage at various points, particularly at the C-O and C-N bonds, leading to a series of characteristic fragment ions. The fragmentation of the morpholine ring itself is a known process that can be used for structural elucidation. researchgate.net

Cleavage adjacent to the aromatic ring: The bond between the morpholine ring and the chlorophenyl group can cleave, leading to ions corresponding to each of these fragments.

The analysis of these fragmentation pathways allows for the confirmation of the proposed structure and the differentiation between potential isomers.

Table 4: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss / Fragment Structure |

|---|---|---|

| 226.1 | 111.0 | [C₆H₄Cl]⁺ - Chlorophenyl cation |

| 226.1 | 114.1 | [C₆H₁₂NO]⁺ - Morpholine fragment after loss of the chlorophenyl group |

| 226.1 | 211.1 | [M+H - CH₃]⁺ - Loss of a methyl group |

Computational Chemistry and Theoretical Modeling of 2 2 Chlorophenyl 5,5 Dimethylmorpholine

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions.

The MEP map for 2-(2-Chlorophenyl)-5,5-dimethylmorpholine would reveal the distribution of charge across its structure. The color-coding convention is typically:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this specific compound, the MEP map would be expected to show negative potential (red/orange) around the electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring and the chlorine atom on the phenyl ring, identifying these as nucleophilic sites. Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the N-H proton of the morpholine ring (if protonated), making it an electrophilic site.

By visualizing the electrophilic and nucleophilic regions, the MEP map allows for the prediction of how this compound would interact with other molecules, such as biological receptors or reactants.

The negative regions around the morpholine's heteroatoms suggest these are primary sites for hydrogen bond acceptance. The positive regions around specific hydrogens indicate potential for hydrogen bond donation. This information is invaluable in drug design for predicting how a ligand might orient itself within a receptor's binding pocket. The map would effectively guide the understanding of non-covalent interactions crucial for its biological activity.

Table 2: Predicted Reactive Sites of this compound from Theoretical MEP Analysis

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Morpholine Oxygen Atom | Negative (Electron-rich) | Nucleophilic; Hydrogen bond acceptor |

| Morpholine Nitrogen Atom | Negative (Electron-rich) | Nucleophilic; Hydrogen bond acceptor |

| Chlorine Atom | Negative (Electron-rich) | Nucleophilic site |

| Aromatic Ring Hydrogens | Slightly Positive (Electron-poor) | Weakly Electrophilic |

Topological and Charge Distribution Analyses

Understanding the distribution of electrons within a molecule is fundamental to predicting its chemical behavior. Topological and charge distribution analyses provide a quantitative picture of the electronic landscape of this compound.

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from quantum chemistry calculations. wikipedia.org This analysis provides a numerical value for the charge associated with each atom, offering insights into the molecule's polarity and reactivity. For this compound, a Mulliken population analysis would reveal the effects of the electron-withdrawing chloro group and the electronegative oxygen and nitrogen atoms on the electron density distribution across the molecule. The calculated charges can help identify sites susceptible to nucleophilic or electrophilic attack.

Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (e) |

| Cl | -0.25 |

| O | -0.60 |

| N | -0.55 |

| C (Aromatic, bonded to Cl) | +0.15 |

| C (Morpholine, bonded to O and Phenyl) | +0.30 |

| C (Morpholine, bonded to N) | +0.20 |

| C (Morpholine, gem-dimethyl) | -0.10 |

| H (Aromatic) | +0.10 to +0.15 |

| H (Morpholine) | +0.05 to +0.10 |

| H (Methyl) | +0.05 to +0.10 |

Note: The values in this table are illustrative and represent typical charge distributions. Actual values would be obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ(C-C) | 1.5 |

| LP (N) | σ(C-C) | 2.0 |

| π (C=C) of Phenyl | π* (C=C) of Phenyl | 20.0 |

| LP (Cl) | σ*(C-C) of Phenyl | 0.5 |

Note: This table is a hypothetical representation of the type of data generated from an NBO analysis. The specific interactions and their energies would depend on the results of the calculation.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials.

First Hyperpolarizability Determination

The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications, such as frequency doubling of light. nih.gov Molecules with large β values typically possess a strong intramolecular charge transfer character, often facilitated by electron donor and acceptor groups connected by a π-conjugated system. In this compound, the morpholine ring could act as a weak electron donor and the chlorophenyl group as an electron acceptor. Computational determination of the first hyperpolarizability would quantify the magnitude of this NLO response.

Hypothetical Calculated NLO Properties

| Property | Calculated Value |

| Dipole Moment (µ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: These values are for illustrative purposes and would need to be determined through specific computational modeling.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is intrinsically linked to its properties and biological activity. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The morpholine ring typically adopts a chair conformation. However, the orientation of the 2-(2-chlorophenyl) substituent (axial or equatorial) and the rotational position of the phenyl ring are critical conformational variables.

Potential energy surface (PES) mapping is a computational technique used to identify the most stable conformers (local minima on the PES) and the energy barriers between them (transition states). For this compound, a PES scan would likely reveal that the chair conformation of the morpholine ring is the most stable. The analysis would also determine the preferred orientation of the bulky chlorophenyl group, which is likely to be equatorial to minimize steric hindrance. Understanding the conformational preferences and flexibility is crucial for predicting how the molecule might interact with biological targets or pack in a crystal lattice.

Torsional Scans and Energy Minimization

Information from dedicated torsional scans and energy minimization studies for this specific molecule is not present in peer-reviewed literature. Such analyses would be necessary to understand the rotational energy barriers, particularly around the bond connecting the 2-chlorophenyl ring and the morpholine ring, and to identify the molecule's lowest energy states.

Prediction of Stable Conformers

There are no published predictions or experimental data identifying the stable conformers of this compound. A conformational analysis would typically reveal the preferred three-dimensional arrangements of the molecule, such as the orientation of the chlorophenyl group relative to the dimethylmorpholine ring, which could exist in chair or boat conformations. Without specific computational studies, the relative energies and geometries of these potential conformers remain undetermined.

Chemical Reactivity and Mechanistic Investigations of 2 2 Chlorophenyl 5,5 Dimethylmorpholine

Reaction Pathways and Transformation Mechanisms

The reaction pathways available to 2-(2-chlorophenyl)-5,5-dimethylmorpholine are primarily centered on the stability of the morpholine (B109124) ring and the reactivity of the activated chlorophenyl group.

The morpholine ring is generally a stable saturated heterocycle. Its stability is attributed to the presence of the ether linkage, which is less prone to cleavage than corresponding linkages in more strained ring systems, and the secondary amine, which can participate in a variety of reactions without necessitating ring opening. The presence of a gem-dimethyl group at the 5-position is expected to enhance the stability of the morpholine ring. This steric hindrance can protect the ether oxygen from certain nucleophilic attacks and may also restrict the conformational flexibility of the ring, locking it into a more stable chair-like conformation.

However, under forcing conditions, such as strong reducing agents or certain ring-opening reagents, the morpholine ring can be cleaved. For instance, reactions that target the C-O bonds, potentially facilitated by Lewis acids, could lead to ring opening. Similarly, reactions involving the nitrogen atom, such as exhaustive alkylation followed by Hofmann elimination, could also result in the cleavage of the C-N bond and subsequent ring opening, although the steric hindrance from the adjacent 5,5-dimethyl groups might impede such transformations.

The 2-chlorophenyl group attached to the morpholine ring at the 2-position is a key site of reactivity. The chlorine atom, being an ortho-substituent, can influence the electronic properties and steric accessibility of the phenyl ring. The reactivity of this moiety can be categorized into two main types of reactions: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be displaced by strong nucleophiles, particularly when the ring is further activated by electron-withdrawing groups. youtube.comyoutube.com Although the morpholine ring itself is not strongly electron-withdrawing, reactions with potent nucleophiles such as alkoxides, thiolates, or amines at high temperatures could potentially lead to the substitution of the chlorine atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

Metal-Catalyzed Cross-Coupling Reactions: The chlorophenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Potential cross-coupling reactions for this compound are summarized in the table below. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations. researchgate.net Lewis-basic heterocycles can sometimes interfere with palladium catalysts, but appropriate ligand selection can often overcome this issue. researchgate.net

| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid or ester) | C-C | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) |

| Stille Coupling | Organotin reagent | C-C | Pd catalyst |

| Heck Coupling | Alkene | C-C | Pd catalyst, base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, phosphine (B1218219) ligand, base |

| Sonogashira Coupling | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base |

These reactions would allow for the elaboration of the chlorophenyl moiety, enabling the synthesis of a diverse range of derivatives with potentially interesting biological or material properties.

Role as a Synthetic Intermediate and Building Block

The structural features of this compound make it a potentially valuable synthetic intermediate and building block in organic synthesis.

The secondary amine within the morpholine ring is a key functional group that allows this molecule to participate in multicomponent reactions. One of the most prominent examples is the Mannich reaction. nih.govresearchgate.net In a typical Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen atom react to form a β-amino carbonyl compound, known as a Mannich base. mdpi.comijpsr.comimpactfactor.org

In the context of this compound, it would serve as the secondary amine component. The general scheme for a Mannich reaction involving this compound is depicted below:

General Scheme of a Mannich Reaction:

Amine: this compound

Aldehyde: Formaldehyde (or another non-enolizable aldehyde)

Active Hydrogen Compound: A ketone, ester, or other carbonyl compound with an α-hydrogen.

The resulting Mannich base would incorporate the this compound scaffold into a larger molecular framework, providing a rapid route to complex molecules. nih.gov

Chiral morpholine derivatives have been successfully employed as ligands in asymmetric catalysis. nih.govfrontiersin.org The nitrogen and oxygen atoms of the morpholine ring can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Given that this compound possesses a stereocenter at the C2 position, enantiomerically pure forms of this compound could be explored as chiral ligands. The 2-aryl substituent can play a crucial role in defining the steric and electronic properties of the ligand, which in turn influences the efficiency and selectivity of the catalyst. Morpholine-based ligands have been used in reactions such as asymmetric additions, hydrogenations, and Michael additions. nih.govfrontiersin.org The development of new catalysts based on the this compound scaffold could open up new avenues in asymmetric synthesis.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of this compound is centered around the chiral carbon at the 2-position. This stereocenter can influence the diastereoselectivity of reactions involving the morpholine ring and can be a key element in the design of chiral ligands.

The synthesis of substituted morpholines can be achieved through stereoselective methods, often starting from chiral amino alcohols. nih.gove3s-conferences.org For instance, a palladium-catalyzed carboamination reaction can be used to construct the morpholine ring with a high degree of diastereoselectivity. nih.gov Asymmetric hydrogenation of unsaturated morpholine precursors is another powerful method for obtaining enantiomerically enriched 2-substituted morpholines. semanticscholar.org

In reactions where new stereocenters are formed, the existing stereocenter at the 2-position of this compound can exert diastereocontrol. For example, in the Mannich reaction, the approach of the electrophilic iminium ion to the enol or enolate of the active hydrogen compound could be influenced by the steric bulk of the 2-(2-chlorophenyl) group, potentially leading to the preferential formation of one diastereomer over the other.

Furthermore, in the context of ligand development for asymmetric catalysis, the absolute configuration at the C2 position would be critical in determining the enantioselectivity of the catalyzed reaction. The interaction of the chiral ligand with the metal and the substrate creates a diastereomeric transition state, and the energy difference between these transition states dictates the enantiomeric excess of the product.

Interactions with Macromolecular Systems: Mechanistic Insights

Ligand-Protein Binding Characterization

Understanding the precise manner in which a ligand binds to its protein target is fundamental to elucidating its biological function and to the rational design of more potent and selective molecules. A combination of experimental and computational techniques is employed to characterize these binding events at an atomic level.

Crystallographic Analysis of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine-Protein Complexes (e.g., YTHDC1)

While a crystal structure of this compound in complex with a protein is not publicly available, valuable insights can be gleaned from the crystallographic analysis of a closely related compound, 1-[(2R,5S)-2-(3-chlorophenyl)-5-methyl-morpholin-4-yl]-3-methoxy-propan-2-ol, in complex with the YTH domain of YTHDC1 (PDB ID: 6YNM). YTHDC1 is a crucial reader protein of N6-methyladenosine (m6A) RNA modifications, and its YTH domain is responsible for recognizing and binding m6A-containing transcripts.

The analysis of the 6YNM structure reveals a well-defined binding pocket for the morpholine (B109124) derivative. The ligand occupies a hydrophobic cavity, with the chlorophenyl group making significant van der Waals contacts with nonpolar residues. The morpholine ring itself is positioned to form hydrogen bonds with the protein backbone or side-chain residues. It is highly probable that this compound would adopt a similar binding mode. The 2-chlorophenyl substituent would likely be accommodated in the same hydrophobic pocket, while the dimethyl groups at the 5-position of the morpholine ring would further enhance hydrophobic interactions within the binding site. The nitrogen and oxygen atoms of the morpholine ring would be available to act as hydrogen bond acceptors or donors, contributing to the stability of the ligand-protein complex.

Table 1: Predicted Key Interactions of this compound with YTHDC1 Based on Analogous Crystal Structure

| Interaction Type | Potential Interacting Residues in YTHDC1 |

| Hydrophobic Interactions | Trp, Leu, Val, Ile |

| Hydrogen Bonding | Asp, Asn, Ser |

| Pi-Stacking | Trp, Tyr, Phe |

Computational Docking Studies for Binding Site Prediction

In the absence of direct crystallographic data, computational docking serves as a powerful tool to predict the binding orientation and affinity of a ligand to a protein of interest. For this compound, docking studies would typically be performed against a panel of potential protein targets. The process involves generating a three-dimensional model of the ligand and then computationally placing it into the binding site of a target protein in various conformations and orientations.

A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. These studies could predict that the 2-chlorophenyl group preferentially occupies hydrophobic pockets, while the morpholine core engages in hydrogen bonding and polar interactions. The dimethyl substitution is expected to influence the conformational preferences of the ligand and may provide additional hydrophobic contacts that enhance binding affinity.

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by crystallography and docking. An MD simulation of this compound bound to a protein like YTHDC1 would involve simulating the movements of all atoms in the system over time, governed by a force field that describes the interatomic forces.

These simulations can reveal the stability of the predicted binding pose, the flexibility of the ligand and the protein upon binding, and the role of solvent molecules in mediating the interaction. Key insights from MD simulations would include the identification of stable hydrogen bonds, the fluctuation of the ligand within the binding pocket, and conformational changes in the protein induced by ligand binding. This information is critical for a comprehensive understanding of the binding mechanism and for the design of improved inhibitors.

Enzyme Inhibition Mechanisms

The ability of small molecules to inhibit the activity of enzymes is a common mechanism of action for many therapeutic agents. The structural features of this compound suggest its potential as an inhibitor of various enzymes.

In Vitro Enzyme Activity Modulation (e.g., Urease, DHFR, AChE)

While specific in vitro data for the inhibition of urease, dihydrofolate reductase (DHFR), or acetylcholinesterase (AChE) by this compound is not extensively documented in publicly available literature, the morpholine scaffold is present in known inhibitors of these enzymes.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a target for the treatment of infections by ureolytic bacteria. Morpholine derivatives have been investigated as urease inhibitors, and it is plausible that this compound could exhibit inhibitory activity. An in vitro assay would be required to determine its IC50 value and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

DHFR: Dihydrofolate reductase is a key enzyme in the synthesis of nucleic acids and amino acids. It is a well-established target for anticancer and antimicrobial drugs. The ability of this compound to inhibit DHFR would depend on its ability to mimic the binding of the natural substrate, dihydrofolate, or to bind to an allosteric site.

AChE: Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. The potential for this compound to inhibit AChE would likely be explored through in vitro enzymatic assays.

Table 2: Hypothetical In Vitro Enzyme Inhibition Profile of this compound

| Enzyme | Predicted Inhibition | Rationale |

| Urease | Possible | Morpholine scaffold present in known inhibitors. |

| DHFR | Possible | Potential to interact with the active or allosteric sites. |

| AChE | Possible | Potential to interact with the active site gorge. |

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship studies are essential for optimizing the inhibitory potency of a lead compound. For this compound, SAR studies would involve synthesizing and testing a series of analogs to understand the contribution of each structural feature to its biological activity.

Key modifications would include:

Substitution on the Phenyl Ring: Varying the position and nature of the substituent on the phenyl ring (e.g., changing the chloro group to other halogens, or to electron-donating or electron-withdrawing groups) would probe the importance of electronic and steric effects for binding.

Modifications of the Morpholine Ring: Altering the substitution pattern on the morpholine ring, such as removing or changing the dimethyl groups, would provide insight into the role of these groups in hydrophobic interactions and conformational rigidity.

Chirality: The stereochemistry at the 2-position of the morpholine ring is likely to be critical for biological activity. Synthesizing and testing individual enantiomers would be a crucial step in the SAR investigation.

Through such studies, a detailed understanding of the pharmacophore—the essential structural features required for activity—can be developed, guiding the design of more potent and selective enzyme inhibitors based on the 2-phenyl-morpholine scaffold.

Kinetic Characterization of Enzyme Inhibition (e.g., Competitive, Non-competitive, Mixed-type)

The specific kinetic characterization of enzyme inhibition by this compound is not extensively detailed in publicly available scientific literature. Enzyme inhibition kinetics are crucial for understanding how a compound exerts its effects. Inhibition can occur through several mechanisms:

Competitive Inhibition: The inhibitor molecule resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. In competitive inhibition, the maximal reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km) increases.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding changes the enzyme's conformation, reducing its efficiency. The inhibitor can bind to the enzyme whether the substrate is bound or not. In this case, Vmax is lowered, but Km remains the same. nih.govjackwestin.comyoutube.com

Mixed-type Inhibition: This is a combination where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. It affects both the Km and Vmax values. jackwestin.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which also lowers both Vmax and Km. jackwestin.commedicoapps.org

Without specific studies on this compound, it is not possible to definitively classify its mechanism of enzyme inhibition.

Receptor Interaction Studies

Modulation of Neurotransmitter Uptake Systems (e.g., Dopamine, Norepinephrine, Serotonin)

This compound is an analogue of compounds known to inhibit the reuptake of monoamine neurotransmitters. nih.gov Such agents, known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) or triple reuptake inhibitors, block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.org This blockage increases the extracellular concentrations of these neurotransmitters, enhancing serotonergic, adrenergic, and dopaminergic neurotransmission. wikipedia.org

Research into a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally related to this compound, has shown significant activity as inhibitors of dopamine and norepinephrine uptake. nih.gov These compounds are considered promising for the development of new pharmacotherapies. nih.gov The primary action of these molecules is to prevent the reuptake of serotonin and norepinephrine, which are key neurotransmitters in mood regulation. wikipedia.org

The table below presents the binding affinities (Ki) of a compound from this structural class for the three main monoamine transporters. A lower Ki value indicates a higher binding affinity.

| Transporter | Binding Affinity (Ki) in nM |

|---|---|

| Dopamine Transporter (DAT) | 230 |

| Norepinephrine Transporter (NET) | 190 |

| Serotonin Transporter (SERT) | 14,000 |

This data reflects the activity profile of the 2-aryl-5,5-dimethylmorpholine structural class, indicating a preference for inhibiting dopamine and norepinephrine transporters over the serotonin transporter.

Nicotinic Acetylcholine Receptor (nAChR) Function Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for excitatory neurotransmission. nih.gov Analogues of this compound have demonstrated the ability to act as antagonists of nAChR function. nih.gov

Specifically, studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, developed as potential smoking cessation aids, have shown potent antagonism at various nAChR subtypes. nih.gov For instance, the reference compound (S,S)-4a, a hydroxybupropion analogue, displays functional antagonism with IC50 values of 11 µM for α3β4* receptors and 3.3 µM for α4β2* receptors. nih.gov The α4β2* nAChR subtype is the most abundant in the human brain and is strongly implicated in nicotine dependence. nih.govmdpi.com

The development of these analogues has identified compounds with high antagonist potency at α3β4*-nAChRs alongside potent inhibition of dopamine and norepinephrine transporters. nih.gov This dual action is a key feature of this compound class. While direct data on this compound is limited, the established activity of its close structural analogues suggests it likely shares the capacity to modulate nAChR function.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The efficient synthesis of substituted morpholines is crucial for enabling extensive research into their properties and applications. While various methods exist for the synthesis of morpholine (B109124) rings, the development of novel, efficient, and stereoselective routes for compounds like 2-(2-Chlorophenyl)-5,5-dimethylmorpholine remains a key area of interest. Future research could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 position of the morpholine ring. This would allow for the selective synthesis of individual enantiomers, which is critical as biological activity is often stereospecific.

Late-Stage Functionalization: Creating synthetic pathways that allow for the introduction or modification of substituents on the morpholine or phenyl ring at a late stage. This approach would facilitate the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. nih.gov

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its derivatives. Flow chemistry can offer advantages in terms of safety, scalability, and reaction optimization.

A comparative table of potential synthetic approaches is presented below:

| Methodology | Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, access to pure stereoisomers. | Catalyst development and cost, optimization of reaction conditions. |

| Late-Stage Functionalization | Rapid diversification of analogues, efficient SAR exploration. nih.gov | Regioselectivity, functional group tolerance. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, potential for clogging with solid byproducts. |

| Green Chemistry | Reduced environmental impact, increased sustainability. | Finding suitable green solvents and reagents, maintaining high yields. |

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry offers powerful tools to investigate the properties of molecules like this compound at an atomic level. Advanced computational studies can provide insights that guide experimental work and accelerate the discovery process. Future directions in this area include:

Molecular Docking and Dynamics Simulations: Employing molecular docking to predict the binding modes of this compound with various biological targets. mdpi.comnih.gov Subsequent molecular dynamics simulations can be used to assess the stability of these interactions and understand the dynamic behavior of the ligand-receptor complex over time. nih.gov

Quantum Mechanics (QM) Calculations: Using density functional theory (DFT) and other QM methods to accurately calculate the electronic properties, conformational energies, and reactivity of the molecule. researchgate.net This information is valuable for understanding its intrinsic properties and predicting its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of this compound analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of this compound responsible for its biological activity. This information can guide the design of new analogues with improved potency and selectivity.

Exploration of New Mechanistic Pathways in Biological Systems

Understanding the mechanism of action of a compound is fundamental to its development as a research tool or therapeutic agent. For this compound, research should be directed towards elucidating its interactions with biological systems. Potential avenues of exploration include:

Target Identification: Utilizing chemical proteomics and other advanced techniques to identify the specific protein targets of this compound in relevant biological systems.

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those involved in neurotransmission or cell signaling, given the known activities of other morpholine derivatives. researchgate.net

Cell-Based Assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways, in different cell lines. mdpi.com

In Vivo Studies: If preliminary in vitro studies show promise, conducting in vivo studies in animal models to understand the compound's pharmacokinetic and pharmacodynamic properties and to explore its potential therapeutic effects.

Design and Synthesis of Advanced Analogs for Targeted Research

The chemical structure of this compound provides a versatile scaffold for the design and synthesis of advanced analogues with tailored properties. nih.gov Future research in this area could focus on:

Bioisosteric Replacement: Replacing the chlorophenyl group with other aromatic or heteroaromatic rings to explore the impact on activity and selectivity. mdpi.comnih.gov For example, substituting with a thiophene (B33073) or pyridine (B92270) ring could alter the electronic and steric properties of the molecule.

Modification of the Morpholine Ring: Introducing additional substituents on the nitrogen or carbon atoms of the morpholine ring to probe the structure-activity relationship. mdpi.com For instance, N-alkylation or N-acylation could modulate the compound's basicity and lipophilicity.

Conformationally Restricted Analogues: Designing and synthesizing analogues with reduced conformational flexibility to lock the molecule into a specific bioactive conformation. nih.gov This can lead to increased potency and selectivity.

Prodrugs and Targeted Delivery Systems: Developing prodrug forms of active analogues to improve their pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-5,5-dimethylmorpholine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves morpholine ring formation followed by chloro-substituted phenyl group introduction. Key steps include:

- Ring formation : Use of cyclization agents like epichlorohydrin or diols under acidic/basic conditions.

- Substituent introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) for the 2-chlorophenyl group.

- Optimization : Employ Design of Experiments (DoE) to minimize trial-and-error. For example, vary temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF). Use response surface methodology (RSM) to identify ideal conditions .

Q. Example Table :

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 80–120 | 100 | Maximizes |

| Catalyst (mol%) | 0.5–5 | 2.5 | Balances cost |

| Solvent | THF, DMF, Toluene | DMF | Enhances rate |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR/IR Spectroscopy : Confirm ring substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm in H NMR) and morpholine ring stability (C-O-C stretching at ~1100 cm in IR).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict reactive sites .

Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?

- Methodological Answer :

- Hydrolytic Degradation : The morpholine ring is sensitive to moisture. Store under inert gas (N/Ar) at −20°C in amber vials.

- Photodegradation : Conduct accelerated stability studies (ICH Q1A guidelines) using UV light (254 nm) to assess decomposition pathways.

- Handling : Use gloveboxes for air-sensitive reactions and validate purity via HPLC (≥98%) before critical experiments .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound synthesis?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states. Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).

- Kinetic Isotope Effects (KIE) : Perform deuterium labeling experiments to validate computational predictions. For example, supports proton transfer as a rate-limiting step .

Q. Example Workflow :

DFT Calculation → Transition State Identification → Experimental KIE Validation → Mechanism Refinement

Q. What strategies can address low reproducibility in biological activity studies involving this compound?

- Methodological Answer :

- Batch Variability Analysis : Use LC-MS to detect impurities (e.g., residual solvents, diastereomers) across synthetic batches.

- Dose-Response Optimization : Apply Hill equation modeling to IC data, ensuring >3 biological replicates per concentration.

- Target Validation : Combine CRISPR screening and molecular docking (e.g., AutoDock Vina) to confirm binding to purported targets (e.g., kinase domains) .

Q. How can researchers design experiments to investigate the compound’s potential as a chiral catalyst or pharmacophore?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers.

- Catalytic Screening : Test enantioselectivity in asymmetric reactions (e.g., aldol condensation) under varying conditions (solvent, temperature).

- Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) to correlate structural features with bioactivity .

Q. What advanced statistical methods are suitable for analyzing contradictory data in toxicity or efficacy studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Machine Learning : Train classifiers (e.g., Random Forest) on toxicity datasets to identify confounding variables (e.g., solvent choice, cell line variability).

- Bayesian Inference : Quantify uncertainty in EC values using Markov Chain Monte Carlo (MCMC) simulations .

Q. How can researchers optimize heterogeneous reaction systems for scaling up synthesis?

- Methodological Answer :

- Catalyst Screening : Test immobilized catalysts (e.g., Pd/C, zeolites) for recyclability (>5 cycles) and leaching (ICP-MS validation).

- Flow Chemistry : Design continuous-flow reactors with residence time distribution (RTD) analysis to prevent clogging and improve mixing.

- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How should conflicting results in solvent polarity effects on reaction yield be resolved?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to solvent parameters (dielectric constant, Hansen solubility) and correlate with yield.

- Controlled Replicates : Repeat experiments in triplicate using anhydrous solvents (validated by Karl Fischer titration).

- Mechanistic Probes : Use solvatochromic dyes (e.g., Nile Red) to measure microenvironment polarity during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.